trans-2-Heptene

Description

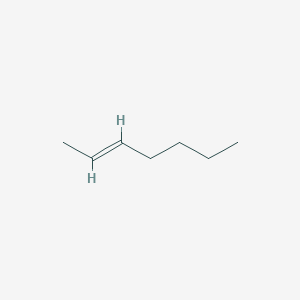

(E)-Hept-2-ene is an acyclic olefin.

Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTZHAVKAVGASB-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074718, DTXSID70881227 | |

| Record name | 2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans-2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

48.9 [mmHg] | |

| Record name | trans-2-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14686-13-6, 592-77-8 | |

| Record name | trans-2-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Hept-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014686136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data of trans-2-Heptene: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-2-Heptene (CAS RN: 14686-13-6), a seven-carbon, straight-chain alkene with a double bond in the second position and a trans or (E) configuration. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not just the data itself, but also the underlying principles and experimental considerations that enable accurate interpretation.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the molecular formula C7H14 and a molecular weight of 98.19 g/mol , is a flammable, colorless liquid.[1][2][3] Its structure is characterized by a carbon-carbon double bond between the second and third carbon atoms, with the alkyl chains on opposite sides of the double bond. The unambiguous identification and characterization of such organic molecules are paramount in chemical synthesis, quality control, and various research applications. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecular structure and purity of a compound. This guide will explore the key spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy of this compound

The proton NMR (¹H NMR) spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments.

Experimental Protocol:

A typical ¹H NMR spectrum of this compound is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The spectrum is then recorded on a spectrometer operating at a frequency of 90 MHz or higher.[4][5] The use of a deuterated solvent is crucial to avoid overwhelming the analyte signals with solvent protons. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Interpretation and Causality:

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The key to interpretation lies in understanding how the electronic environment surrounding a proton influences its resonance frequency (chemical shift) and how neighboring protons cause signal splitting (spin-spin coupling).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H2, H3 (Olefinic) | 5.16 - 5.66 | Multiplet | 2H | |

| H4 (Allylic) | ~1.96 | Multiplet | 2H | |

| H1 (Allylic Methyl) | ~1.63 | Doublet | 3H | |

| H5, H6 (Aliphatic) | 1.06 - 1.53 | Multiplet | 4H | |

| H7 (Terminal Methyl) | ~0.89 | Triplet | 3H |

Table 1: ¹H NMR Spectroscopic Data for this compound.[4]

The olefinic protons (H2 and H3) resonate at the most downfield region (5.16 - 5.66 ppm) due to the deshielding effect of the π-electron cloud of the double bond. The complexity of this multiplet arises from coupling to each other (vicinal coupling) and to the neighboring allylic protons (H1 and H4). The large coupling constant between the olefinic protons is characteristic of a trans configuration. The allylic protons on C4 (~1.96 ppm) and the allylic methyl protons on C1 (~1.63 ppm) are also deshielded compared to typical aliphatic protons due to their proximity to the double bond. The remaining aliphatic protons (H5 and H6) appear as a complex multiplet in the upfield region (1.06 - 1.53 ppm). The terminal methyl protons (H7) at approximately 0.89 ppm appear as a triplet due to coupling with the adjacent methylene group (H6).

Caption: Molecular structure of this compound with proton numbering.

¹³C NMR Spectroscopy of this compound

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. Broadband proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Causality:

The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms.

| Assignment | Chemical Shift (δ, ppm) |

| C3 | 131.73 |

| C2 | 124.60 |

| C4 | 32.40 |

| C5 | 31.94 |

| C6 | 22.32 |

| C1 | 17.91 |

| C7 | 13.98 |

Table 2: ¹³C NMR Spectroscopic Data for this compound.[4][6]

The olefinic carbons (C2 and C3) are the most deshielded, appearing at 124.60 and 131.73 ppm, respectively.[4] The downfield shift is a direct consequence of their sp² hybridization. The aliphatic carbons of the butyl chain (C4, C5, C6) and the terminal methyl carbon (C7) appear in the upfield region, with their chemical shifts influenced by their distance from the double bond and the degree of substitution. The allylic methyl carbon (C1) is found at 17.91 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol:

An IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a common technique is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[4] The spectrum is then recorded as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Causality:

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3020 | C-H stretch | Alkene (sp² C-H) |

| 2850-2960 | C-H stretch | Alkane (sp³ C-H) |

| ~1670 | C=C stretch | Alkene |

| ~965 | C-H bend (out-of-plane) | trans-Alkene |

| ~1460 | C-H bend | Alkane (CH₂) |

| ~1375 | C-H bend | Alkane (CH₃) |

Table 3: Key IR Absorption Bands for this compound.

The presence of the C=C double bond is indicated by the stretching vibration at approximately 1670 cm⁻¹. The absorption around 3020 cm⁻¹ is characteristic of the C-H stretching of the sp² hybridized carbons of the alkene. The strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the sp³ hybridized carbons of the alkyl chain. A crucial diagnostic peak for the trans stereochemistry is the strong out-of-plane C-H bending vibration that occurs at approximately 965 cm⁻¹. The presence of this band is a reliable indicator of a trans-disubstituted double bond.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol:

The mass spectrum of this compound is typically obtained using an electron ionization (EI) source coupled to a mass analyzer. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion can then undergo fragmentation to produce smaller, charged fragments.

Data Interpretation and Causality:

The mass spectrum of this compound provides the molecular weight and clues to its structure through characteristic fragmentation pathways.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | ~20 | [C₇H₁₄]⁺• (Molecular Ion) |

| 83 | ~30 | [M - CH₃]⁺ |

| 69 | ~50 | [M - C₂H₅]⁺ |

| 55 | ~100 | [C₄H₇]⁺ (Base Peak) |

| 41 | ~80 | [C₃H₅]⁺ |

Table 4: Major Fragments in the Mass Spectrum of this compound.[7][8][9]

The molecular ion peak (M⁺•) is observed at an m/z of 98, which corresponds to the molecular weight of this compound.[7][8] The fragmentation pattern is dominated by allylic cleavage, a favorable process that leads to the formation of stable carbocations. The base peak at m/z 55 is likely due to the loss of a propyl radical, forming a stable allylic carbocation. The peak at m/z 41 corresponds to the further fragmentation of this ion.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the trans stereochemistry of the double bond. The IR spectrum corroborates the presence of the key functional groups, particularly the characteristic out-of-plane C-H bend for a trans-alkene. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. Together, these spectroscopic techniques offer a powerful and synergistic approach to the unambiguous identification and structural elucidation of organic molecules like this compound, which is essential for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Heptene, (2E)- | C7H14 | CID 639662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 反式-2-庚烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(14686-13-6) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound(14686-13-6) 13C NMR [m.chemicalbook.com]

- 7. 2-Heptene, (E)- [webbook.nist.gov]

- 8. 2-Heptene, (E)- [webbook.nist.gov]

- 9. 2-Heptene, (E)- [webbook.nist.gov]

A Technical Guide to the Strategic Synthesis of trans-2-Heptene from Propyne

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for converting propyne, a simple C3 alkyne, into trans-2-heptene, a C7 trans-alkene. The synthesis is strategically designed in two core stages: 1) carbon skeleton elongation via nucleophilic substitution using a propynide anion, and 2) stereoselective partial reduction of the resulting internal alkyne. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, field-tested experimental protocols, and presents the necessary data for the characterization of intermediates and the final product. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide researchers and drug development professionals with a clear and authoritative guide for practical application.

Introduction: Strategic Imperatives in Alkene Synthesis

The stereocontrolled synthesis of alkenes is a cornerstone of modern organic chemistry, critical to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Trans-alkenes, in particular, are prevalent structural motifs. The challenge lies not only in constructing the desired carbon framework but also in precisely controlling the geometry of the double bond.

This guide details a highly reliable and stereoselective route to this compound (C₇H₁₄) starting from propyne (C₃H₄). This transformation necessitates a multi-step approach, as it involves both the formation of new carbon-carbon bonds and the specific geometric reduction of a triple bond.[1][2] The chosen strategy hinges on two powerful and well-understood reactions:

-

Alkylation of a Terminal Alkyne: Leveraging the acidity of the terminal proton of propyne to create a potent carbon nucleophile for chain extension.

-

Dissolving Metal Reduction: Employing a sodium-ammonia system for the anti-addition of hydrogen across an internal alkyne, ensuring the exclusive formation of the trans-alkene.[3][4][5][6]

This pathway is not merely a sequence of steps but a self-validating system where the outcome of each stage sets up the next for optimal efficiency and selectivity.

Overall Synthetic Workflow

The synthesis is logically divided into two primary operations: the creation of the C7 alkyne backbone followed by its stereospecific reduction.

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Heptyne via Acetylide Alkylation

The initial challenge is to extend the three-carbon chain of propyne to the seven-carbon backbone of the target. This is achieved through the formation of a sodium propynide salt, which then acts as a nucleophile in an Sₙ2 reaction with a suitable four-carbon electrophile.

Causality and Mechanistic Rationale

The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on alkanes or alkenes. This acidity allows for its quantitative deprotonation by a sufficiently strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion.[7] This anion is a potent tool for C-C bond formation. The choice of 1-bromobutane as the electrophile ensures a direct Sₙ2 displacement, as it is a primary alkyl halide, minimizing the risk of competing elimination reactions.

Figure 2: Mechanism of 2-Heptyne formation.

Experimental Protocol: Synthesis of 2-Heptyne

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Sodium Amide (NaNH₂) | 39.01 | 4.3 g | 110 |

| Liquid Ammonia (NH₃) | 17.03 | ~150 mL | - |

| Propyne (C₃H₄) | 40.06 | 4.0 g | 100 |

| 1-Bromobutane (C₄H₉Br) | 137.02 | 13.7 g (10.8 mL) | 100 |

| Diethyl Ether (anhydrous) | 74.12 | As needed | - |

| Saturated NH₄Cl (aq) | - | As needed | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).

-

Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 150 mL of ammonia gas.

-

Base Addition: Cautiously add sodium amide (4.3 g, 110 mmol) to the liquid ammonia with stirring. A catalytic amount of iron(III) nitrate can be added to initiate the formation of NaNH₂ if starting from sodium metal.

-

Propyne Addition: Bubble propyne gas (4.0 g, 100 mmol) slowly into the stirred solution. Alternatively, add a pre-weighed, chilled solution of propyne in anhydrous ether. Stir for 1 hour to ensure complete formation of the sodium propynide salt.

-

Alkylation: Add 1-bromobutane (13.7 g, 100 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at or below -33 °C (the boiling point of ammonia).

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours as the ammonia slowly evaporates overnight through the condenser.

-

Workup: Once the ammonia has evaporated, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Add water and transfer the mixture to a separatory funnel.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent by rotary evaporation. The crude 2-heptyne can be purified by fractional distillation.

Part 2: Stereoselective Reduction of 2-Heptyne to this compound

With the 2-heptyne precursor in hand, the critical step is the stereoselective reduction of the triple bond to a trans double bond. While catalytic hydrogenation over a poisoned catalyst like Lindlar's catalyst would yield the cis-alkene, the synthesis of the trans isomer requires a dissolving metal reduction.[3][4][5]

Causality and Mechanistic Rationale: The Dissolving Metal Reduction

When an alkali metal like sodium is dissolved in liquid ammonia, it liberates its valence electron, which becomes solvated by ammonia molecules.[8] This solvated electron is a powerful reducing agent. The mechanism proceeds through a sequence of single-electron transfers (SET) and protonations.[6]

-

First SET: A solvated electron adds to one of the π-orbitals of the alkyne, forming a radical anion intermediate.[4][5]

-

Protonation: The highly basic anion is protonated by the ammonia solvent to give a vinylic radical.

-

Stereochemical Control: The vinylic radical rapidly equilibrates to its most stable conformation, where the two bulky alkyl groups are positioned on opposite sides (anti-periplanar) to minimize steric strain. This step dictates the final trans stereochemistry of the product.[4][9]

-

Second SET: A second electron adds to the vinylic radical, forming a vinylic anion.

-

Final Protonation: This anion is protonated by another molecule of ammonia to yield the final this compound product.

Figure 3: Mechanism of dissolving metal reduction for trans-alkene synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Heptyne (C₇H₁₂) | 96.17 | 9.6 g | 100 |

| Sodium (Na) metal | 22.99 | 5.1 g | 220 |

| Liquid Ammonia (NH₃) | 17.03 | ~200 mL | - |

| Ammonium Chloride (NH₄Cl) | 53.49 | ~12 g | ~225 |

| Pentane | 72.15 | As needed | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Setup: In a 500 mL three-neck flask equipped with a dry ice condenser and a gas inlet under an inert atmosphere, condense approximately 200 mL of ammonia at -78 °C.

-

Sodium Dissolution: Cut sodium metal (5.1 g, 220 mmol) into small pieces and add them cautiously to the liquid ammonia. The solution will develop a characteristic deep blue color, indicating the presence of solvated electrons.[4]

-

Alkyne Addition: Add a solution of 2-heptyne (9.6 g, 100 mmol) in a minimal amount of anhydrous ether dropwise to the stirred blue solution. The blue color may fade during the addition.

-

Reaction Monitoring: Stir the reaction at -33 °C for 2-4 hours. The persistence of the deep blue color indicates an excess of sodium and that the reaction is complete.

-

Quenching: Cautiously quench the excess sodium by the portion-wise addition of solid ammonium chloride until the blue color is discharged. This must be done carefully to manage the evolution of hydrogen gas.

-

Evaporation & Extraction: Allow the ammonia to evaporate overnight. To the remaining residue, add 100 mL of water and extract with pentane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and remove the pentane by careful distillation. The final product, this compound, can be purified by fractional distillation.

Product Characterization Data

| Compound | Boiling Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 2-Heptyne | 111-112 | ~2.1 (q), ~1.8 (s), ~1.4 (m), ~0.9 (t) | ~80, ~75 (alkyne C), ~22, ~20, ~13, ~12 | ~2250 (C≡C stretch) |

| This compound | 98 | ~5.4 (m, 2H, vinylic), ~2.0 (m, 2H, allylic), ~1.7 (d, 3H), ~1.3 (m, 4H), ~0.9 (t, 3H) | ~132, ~125 (alkene C), ~34, ~31, ~22, ~18, ~14 | ~965 (trans C-H bend) |

Conclusion

The synthesis of this compound from propyne is a classic and highly instructive example of multi-step organic synthesis.[1][2][10][11] It effectively demonstrates the power of combining C-C bond formation with stereocontrolled functional group manipulation. The alkylation of the propynide anion provides a clean and efficient method for carbon chain elongation, while the subsequent dissolving metal reduction offers unparalleled stereoselectivity for the trans-alkene isomer. Each step is governed by well-understood mechanistic principles, making the overall process reliable, predictable, and scalable for research and development applications.

References

-

Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]

-

Khan Academy. (n.d.). Reduction of alkynes. [Link]

-

OpenStax. (2023). 9.5 Reduction of Alkynes. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. [Link]

-

JoVE (Journal of Visualized Experiments). (2023). Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. [Link]

-

Chemistry LibreTexts. (2022). 11.10: An Introduction to Multiple Step Synthesis. [Link]

-

Homework.Study.com. (n.d.). Describe a sequence of reactions by which trans 2 pentene can be straight forwardly prepared from propyne. [Link]

-

Chemistry LibreTexts. (2024). 9.9: An Introduction to Organic Synthesis. [Link]

-

OrgoSolver. (n.d.). Alkyne Reactions: Dissolving-Metal Reduction to trans-Alkenes (Na / NH₃(l)). [Link]

-

YouTube. (2021). Dissolving Metal Reduction. [Link]

-

Quora. (2018). What does the reduction of alkynes with sodium in liquid ammonia give?. [Link]

-

YouTube. (2019). Trans-Alkene from Alkyne Mechanism. [Link]

-

ResearchGate. (n.d.). Dissolving Metal Reduction of Acetylenes: A Computational Study. [Link]

-

Filo. (2025). Suggest an efficient synthesis of this compound from propyne and any necessary organic or inorganic reagents. [Link]

-

Scribd. (n.d.). Multi-Step Organic Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Heptene, (2E)-. PubChem Compound Summary for CID 639662. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. homework.study.com [homework.study.com]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suggest an efficient synthesis of this compound from propyne and any ne.. [askfilo.com]

Isomerization of 1-heptene to trans-2-Heptene

An In-Depth Technical Guide to the Isomerization of 1-Heptene to trans-2-Heptene

Abstract

The catalytic isomerization of terminal alkenes to more thermodynamically stable internal isomers is a cornerstone of modern organic synthesis and industrial chemistry. This guide provides a comprehensive technical overview of the isomerization of 1-heptene, a representative α-olefin, to its more stable internal isomer, this compound. We will explore the thermodynamic driving forces, delve into the primary catalytic systems, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the mechanistic principles and practical execution of this pivotal transformation.

Introduction: The Strategic Value of Alkene Isomerization

Alkenes are fundamental feedstocks in the chemical industry, serving as versatile building blocks for everything from polymers to pharmaceuticals.[1] The specific position of the carbon-carbon double bond within a molecule dictates its reactivity and physical properties. Terminal alkenes (α-olefins), such as 1-heptene, are often readily available but are kinetically less stable than their internal counterparts. The controlled relocation of this double bond, or isomerization, is an atom-economical method to access more valuable internal alkenes, which are crucial intermediates in various synthetic pathways.[2]

Transition metal-catalyzed isomerization, in particular, offers a powerful tool to control the position and geometry of the double bond, often under mild conditions.[2][3] This guide focuses on the conversion of 1-heptene to this compound, a thermodynamically favored process that exemplifies the principles of catalytic alkene isomerization.

Thermodynamic Landscape: The Driving Force for Isomerization

The spontaneous isomerization of 1-heptene to 2-heptene is governed by the fundamental principle of thermodynamics: a system will tend toward its lowest energy state. Internal alkenes are more stable than terminal alkenes due to two primary factors:

-

Hyperconjugation: Alkyl substituents on the sp²-hybridized carbons of the double bond stabilize it through hyperconjugation, an interaction between the C-H σ-bonds of the alkyl group and the π* antibonding orbital of the alkene.

-

Steric Effects: In internal alkenes, the alkyl chains are more spread out, reducing steric strain compared to the more crowded arrangement in terminal alkenes.

Among the 2-heptene isomers, the trans (or E) configuration is generally more stable than the cis (Z) configuration because it minimizes steric repulsion between the alkyl substituents on opposite sides of the double bond.

| Isomer | Structure | IUPAC Name | Molar Mass (g·mol⁻¹) | Boiling Point (°C) | ΔfH°gas (kJ/mol) |

| 1-Heptene | C=CCCCCC | Hept-1-ene | 98.19 | 94 | -63.8 ± 0.67 |

| This compound | CCCC/C=C/C | (E)-Hept-2-ene | 98.19 | 98 | -74.2 ± 0.63 |

| cis-2-Heptene | CCCC/C=C\C | (Z)-Hept-2-ene | 98.19 | 99 | -70.1 ± 0.75 |

Data sourced from NIST Chemistry WebBook and other chemical property databases.[4][5][6] The standard enthalpy of formation (ΔfH°gas) data clearly indicates that this compound is the most thermodynamically stable of these isomers.

Catalytic Systems for Alkene Isomerization

While thermodynamically favorable, the isomerization of 1-heptene requires a catalyst to overcome the kinetic barrier. Several classes of catalysts can effect this transformation, with transition metal complexes being the most efficient and selective.

Acid Catalysis

Solid acid catalysts, such as vanadium-grafted mesoporous sieves (V-SBA-15), can promote the isomerization of 1-heptene at elevated temperatures.[7] The mechanism typically involves the protonation of the double bond to form a secondary carbocation, followed by deprotonation at an adjacent carbon to form the internal alkene.

Causality: The choice of a solid acid with moderate acid strength is crucial. Stronger acids can lead to undesirable side reactions such as skeletal isomerization and polymerization, reducing the selectivity for the desired 2-heptene products.[7]

Transition Metal Catalysis

This is the most prevalent and versatile method for selective alkene isomerization.[8] Catalysts based on metals like nickel, ruthenium, palladium, cobalt, and rhodium are highly effective.[9][10] The dominant mechanism for many of these catalysts is the hydride addition-elimination pathway .

Mechanism of Action: The Hydride Pathway The catalytic cycle, illustrated below, is a self-validating system where the active catalyst is regenerated in each turn.

-

Ligand Dissociation: A coordinatively saturated precatalyst often releases a ligand to generate a vacant coordination site.[11]

-

Olefin Coordination: The terminal alkene (1-heptene) coordinates to the electron-deficient metal center.

-

Migratory Insertion (Hydride Addition): The metal-hydride bond adds across the alkene double bond. This insertion can be either Markovnikov (forming a secondary alkyl-metal species) or anti-Markovnikov (forming a primary alkyl-metal species). For isomerization, Markovnikov addition is productive.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the metal-carbon bond is eliminated and transferred back to the metal, reforming a metal-hydride. This step releases the new, isomerized alkene (2-heptene).

-

Product Dissociation: The internal alkene dissociates, allowing a new molecule of 1-heptene to enter the cycle.

Field-Proven Insights: The selectivity for trans vs. cis products is often dictated by steric interactions in the transition states of the β-hydride elimination step. The transition state leading to the trans isomer is typically lower in energy, resulting in its formation as the major product.[1] Modern catalysts, such as the bifunctional ruthenium complexes developed by Grotjahn, exhibit exceptionally high selectivity for the formation of (E)-internal alkenes from terminal ones.[1]

Experimental Protocol: Nickel-Catalyzed Isomerization of 1-Heptene

This protocol describes a robust and well-documented method using an in-situ generated nickel-hydride catalyst.[8][11][12] The active catalyst, [HNi{P(OEt)₃}₄]⁺, is formed by the protonation of the stable Ni(0) precatalyst, tetrakis(triethylphosphite)nickel(0), with sulfuric acid.[13][14]

Safety Precaution: This procedure involves flammable liquids and a corrosive acid. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS | Notes |

| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O | 237.69 | 7791-20-0 | Precursor |

| Triethyl phosphite | P(OEt)₃ | 166.16 | 122-52-1 | Ligand, reductant |

| 1-Heptene | C₇H₁₄ | 98.19 | 592-76-7 | Substrate |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Solvent, anhydrous |

| Sulfuric acid | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst activator |

| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Quenching agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Part A: Synthesis of Ni[P(OEt)₃]₄ Precatalyst

-

Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Reagents: Add NiCl₂·6H₂O (2.38 g, 10 mmol) and triethyl phosphite (10 mL, ~58 mmol) to the flask.

-

Reaction: Heat the mixture to 150-160 °C in an oil bath and stir for 2 hours. The initial green solution will turn into a pale-yellow or colorless solution.

-

Isolation: Cool the reaction to room temperature. The product is a viscous oil. Remove residual volatile components under high vacuum. The product, Ni[P(OEt)₃]₄, is typically used without further purification.

Part B: Catalytic Isomerization

-

Catalyst Solution: In a 25 mL Schlenk flask under Argon, dissolve the Ni[P(OEt)₃]₄ precatalyst (~0.033 g, ~0.05 mmol) in 10 mL of anhydrous diethyl ether.

-

Reaction Setup: Add 1-heptene (1.0 mL, ~7.2 mmol) to the catalyst solution. Stir for 2 minutes to ensure mixing.

-

Initiation: Using a syringe, add one drop of a 0.1 M solution of H₂SO₄ in diethyl ether. The solution should turn pale yellow, indicating the formation of the active catalyst.[11]

-

Monitoring: Stir the reaction at room temperature. Using a syringe, withdraw small aliquots (~0.1 mL) at specified time intervals (e.g., 0, 15, 30, 60 minutes). Immediately quench each aliquot in a GC vial containing a small amount of NaHCO₃ solution to stop the reaction.

-

Workup: After 60 minutes (or when GC-MS shows the reaction has reached equilibrium), quench the entire reaction mixture by adding 5 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

Analytical Characterization

Accurate analysis of the product mixture is critical to determine the conversion of 1-heptene and the selectivity for this compound. GC-MS and NMR are the primary techniques for this purpose.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal tool for monitoring the reaction progress.[16]

-

Separation (GC): The heptene isomers have slightly different boiling points and will elute from the GC column at different retention times. The typical elution order on a standard non-polar column is: 1-heptene, followed by the cis/trans isomers of 3-heptene and 2-heptene.

-

Identification (MS): The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum or "fingerprint." While the isomers have the same molecular weight (98.19 g/mol ), their fragmentation patterns can be compared to library spectra for confident identification.[17]

-

Quantification: The relative peak areas in the gas chromatogram can be used to determine the percentage of each isomer in the mixture, allowing for calculation of conversion and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation of the products.[18]

-

¹H NMR: The most informative region is the vinylic region (~4.5-6.0 ppm).

-

1-Heptene: Shows complex multiplets for its three vinylic protons.

-

This compound: Displays two vinylic protons around 5.4 ppm with a large coupling constant (J ≈ 15 Hz), which is characteristic of a trans double bond.

-

cis-2-Heptene: Shows two vinylic protons with a smaller coupling constant (J ≈ 11 Hz).

-

-

¹³C NMR: The chemical shifts of the sp² carbons are also diagnostic. Carbons of a terminal double bond appear at different chemical shifts (~114 and ~139 ppm for 1-heptene) than those of an internal double bond (~125-135 ppm for 2-heptenes).[18]

Conclusion

The isomerization of 1-heptene to this compound is a fundamentally important and highly illustrative chemical transformation. This guide has detailed the thermodynamic rationale and elucidated the powerful role of transition metal catalysts, with a focus on a practical and reliable nickel-hydride system. The provided protocol is a self-validating framework, grounded in established organometallic principles, offering a robust starting point for researchers. By understanding the causality behind catalyst choice, reaction mechanism, and analytical methodology, scientists can effectively harness alkene isomerization as a strategic tool in complex molecule synthesis and materials development.

References

- Catalyst for rapid and selective alkene isomerization.

-

Synthesis of alkenes by isomerizations. Organic Chemistry Portal. [Link]

-

Alkene Isomerization Using a Heterogeneous Nickel-Hydride Catalyst. PubMed. [Link]

-

Alkene Isomerization using a Heterogeneous Nickel-Hydride Catalyst. ChemRxiv. [Link]

-

Alkene Isomerization-Hydroboration Catalyzed by First-Row Transition Metal (Mn, Fe, Co, and Ni) N-Phosphinoamidinate Complexes: Origin of Reactivity and Selectivity. ResearchGate. [Link]

-

Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Royal Society of Chemistry. [Link]

-

Experiment B Catalysis Spring 2013d. Rutgers-Newark Chemistry. [Link]

-

Alkene Isomerization using a Heterogeneous Nickel-Hydride Catalyst. ChemRxiv. [Link]

-

Simple Synthesis and Use of a Nickel Alkene Isomerization Catalyst. An Advanced Lab in Inorganic/Organometallic Chemistry. Journal of Chemical Education. [Link]

-

1-Heptene. Wikipedia. [Link]

-

Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. ACS Publications. [Link]

-

Highly selective 1-heptene isomerization over vanadium grafted mesoporous molecular sieve catalysts. ResearchGate. [Link]

-

n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online. [Link]

-

Simple, Chemoselective, Catalytic Olefin Isomerization. National Institutes of Health (NIH). [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]

-

Photocatalyst-free visible light promoted E → Z isomerization of alkenes. Royal Society of Chemistry. [Link]

-

Base-Metal-Catalyzed Olefin Isomerization Reactions. ResearchGate. [Link]

-

Highly selective E→Z isomerisation protocols of alkenes. ResearchGate. [Link]

-

Chemical Properties of 1-Heptene (CAS 592-76-7). Cheméo. [Link]

-

Photocatalytic isomerization of functionalized alkenes. ResearchGate. [Link]

-

Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. [Link]

-

1-Heptene | C7H14 | CID 11610. PubChem. [Link]

-

The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]

-

Alkene Photo-Isomerization Inspired by Vision. National Institutes of Health (NIH). [Link]

-

The Homogeneous Catalytic Isomerization of Olefins by Transition Metal Complexes. Semantic Scholar. [Link]

-

1-heptene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. eThermo Thermodynamics. [Link]

-

Catalysts for the Positional Isomerization of Internal, Long-Chain Olefins. LSU Scholarly Repository. [Link]

-

GC/MS method for short chain alkene?. Chromatography Forum. [Link]

-

Synthesis of Z-alkenes via visible light promoted photocatalytic E → Z isomerization under metal-free conditions. Royal Society of Chemistry. [Link]

-

Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. MDPI. [Link]

-

2-Heptene, (E)-. NIST Chemistry WebBook. [Link]

Sources

- 1. research.sdsu.edu [research.sdsu.edu]

- 2. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]

- 3. The Homogeneous Catalytic Isomerization of Olefins by Transition Metal Complexes (1966) | Milton Orchin | 39 Citations [scispace.com]

- 4. 1-Heptene - Wikipedia [en.wikipedia.org]

- 5. 2-Heptene, (E)- [webbook.nist.gov]

- 6. 1-Heptene (CAS 592-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkene Isomerization Using a Heterogeneous Nickel-Hydride Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkene synthesis by isomerization [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. react.rutgers.edu [react.rutgers.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Thermodynamic Stability of trans-2-Heptene versus cis-2-Heptene

Abstract

In the landscape of organic chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can profoundly influence its physical properties, reactivity, and biological activity. This guide provides a comprehensive technical analysis of the thermodynamic stability of the geometric isomers of 2-heptene: trans-2-heptene and cis-2-heptene. We will delve into the fundamental principles governing their stability, supported by empirical data and theoretical models. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of alkene stability.

Foundational Principles of Alkene Stability

The stability of an alkene is intrinsically linked to its electronic and steric properties. Two primary factors dictate the relative thermodynamic stability of alkene isomers: the degree of substitution of the double bond and the geometric arrangement of the substituents (cis/trans isomerism).

-

Degree of Substitution: Alkenes with a greater number of alkyl substituents on the sp²-hybridized carbons of the double bond are generally more stable.[1][2][3] This increased stability is attributed to two main effects:

-

Hyperconjugation: This involves the stabilizing interaction of the filled C-H σ-orbitals of the alkyl groups with the empty π* antibonding orbital of the double bond.[4][5] More alkyl groups lead to more hyperconjugation, thus lowering the overall energy of the molecule.

-

Bond Strength: A bond between an sp² carbon and an sp³ carbon is stronger than a bond between two sp³ carbons.[5] Therefore, a higher degree of substitution results in a greater number of these stronger bonds, contributing to increased stability.

-

-

Geometric Isomerism (Cis/Trans): For disubstituted alkenes like 2-heptene, the arrangement of the substituents around the double bond gives rise to cis and trans isomers. The trans isomer, where the larger substituents are on opposite sides of the double bond, is generally more stable than the cis isomer, where they are on the same side.[1][4][6]

The Core of the Matter: Steric Hindrance in 2-Heptene

The primary reason for the greater thermodynamic stability of this compound compared to cis-2-heptene is steric hindrance.[1][7][8] In cis-2-heptene, the methyl group and the butyl group are on the same side of the rigid double bond. This proximity forces their electron clouds into close contact, leading to van der Waals repulsion, also known as steric strain.[6][8] This repulsive interaction raises the potential energy of the molecule, making it less stable.

Conversely, in this compound, the methyl and butyl groups are on opposite sides of the double bond. This arrangement maximizes the distance between these bulky groups, minimizing steric strain and resulting in a lower potential energy state.[1][4]

Caption: Experimental workflow for calorimetry.

Theoretical Approach: Computational Chemistry

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the relative stabilities of isomers. [9]Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the energies of the cis and trans isomers of 2-heptene.

By optimizing the geometry of each isomer to find its lowest energy conformation and then performing a single-point energy calculation, the relative energies of the two molecules can be determined. The isomer with the lower calculated energy is predicted to be the more stable isomer. These computational methods can also provide insights into the molecular geometries and the origins of steric strain.

Summary of Stability Data

| Isomer | Key Structural Feature | Relative Stability | Expected Heat of Hydrogenation |

| cis-2-Heptene | Methyl and butyl groups on the same side of the C=C bond | Less Stable | More Negative (e.g., ~ -125 kJ/mol) |

| This compound | Methyl and butyl groups on opposite sides of the C=C bond | More Stable | Less Negative (e.g., ~ -121 kJ/mol) |

Note: The heat of hydrogenation values are illustrative and based on trends observed for similar alkenes.

Conclusion

The thermodynamic stability of the geometric isomers of 2-heptene is unequivocally dictated by steric considerations. This compound is demonstrably more stable than cis-2-heptene due to the minimization of steric strain between the alkyl substituents on the double bond. This fundamental principle is consistently validated through experimental data, most notably the heats of hydrogenation, and is further supported by computational modeling. For professionals in drug development and chemical synthesis, a thorough understanding of these principles is paramount for predicting reaction outcomes, controlling product distributions, and ultimately designing molecules with desired properties and efficacy.

References

-

Quora. (2017, June 20). How do we check the stability of an alkene? Retrieved from [Link]

-

JoVE. (2023, April 30). Relative Stabilities of Alkenes. Retrieved from [Link]

-

Fiveable. Stability of Alkenes | Organic Chemistry Class Notes. Retrieved from [Link]

-

OpenOChem Learn. Stability of Alkenes. Retrieved from [Link]

-

Lumen Learning. Stability of Alkenes | MCC Organic Chemistry. Retrieved from [Link]

-

Watson, N. A. I., et al. (2025, January 9). Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects. RSC Publishing. Retrieved from [Link]

-

Chemistry Steps. Alkenes: Structure and Stability. Retrieved from [Link]

-

OpenStax. (2023, September 20). 7.6 Stability of Alkenes - Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, August 12). 9.8: Heats of Hydrogenation. Retrieved from [Link]

-

Quora. (2015, February 14). Why are cis isomers less stable than trans isomers? Retrieved from [Link]

-

Chemistry Notes. (2020, June 11). Stability of Alkenes and Heat of Hydrogenation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 11.3: Heats of Hydrogenation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 6). Stability of cis vs trans isomers? Retrieved from [Link]

-

Infinity Learn. The heat of hydrogenation of cis-2-butens is _____ than trans-2-butene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 7.6: Stability of Alkenes. Retrieved from [Link]

-

PubChem. 2-Heptene, (2Z)-. Retrieved from [Link]

Sources

- 1. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. fiveable.me [fiveable.me]

- 5. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00298A [pubs.rsc.org]

Atmospheric Reactivity of trans-2-Heptene: A Technical Guide for Atmospheric Scientists

Abstract

This technical guide provides a comprehensive analysis of the atmospheric reactivity of trans-2-heptene, a volatile organic compound (VOC) of interest in atmospheric chemistry. As a representative alkene, its atmospheric fate is governed by reactions with key oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). This document delves into the kinetics, reaction mechanisms, and products of these degradation pathways. Furthermore, it explores the potential for secondary organic aerosol (SOA) formation, a critical aspect of its environmental impact. Detailed experimental and theoretical methodologies for studying such reactions are also presented, offering researchers and environmental scientists a thorough understanding of the atmospheric lifecycle of this compound.

Introduction: The Atmospheric Significance of this compound

This compound (C₇H₁₄) is a member of the alkene class of volatile organic compounds (VOCs). While not as abundant as biogenic emissions like isoprene, internal alkenes such as this compound are emitted from various anthropogenic sources, including incomplete combustion of fossil fuels and industrial processes. Once in the troposphere, the presence of a carbon-carbon double bond makes this compound highly susceptible to oxidation. These oxidation processes contribute to the formation of ground-level ozone, a major component of photochemical smog, and secondary organic aerosols (SOA), which have significant impacts on air quality, climate, and human health. Understanding the atmospheric chemistry of this compound is therefore crucial for accurately modeling regional and global atmospheric processes.

This guide provides an in-depth examination of the atmospheric degradation of this compound, focusing on its primary removal pathways. The subsequent sections will detail the kinetics and mechanisms of its reactions with the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃), and will conclude with a discussion on its potential to form secondary organic aerosols.

Reaction with the Hydroxyl Radical (OH): The Dominant Daytime Sink

During daylight hours, the primary atmospheric oxidant is the hydroxyl radical (OH). The reaction with OH is typically the most significant loss process for alkenes like this compound.

Kinetics and Atmospheric Lifetime

The reaction proceeds primarily through the electrophilic addition of the OH radical to the carbon-carbon double bond. The stability of the resulting radical adduct influences the site of addition. For this compound (CH₃-CH=CH-CH₂-CH₂-CH₂-CH₃), the double bond is internal and disubstituted.

Based on established SARs for OH addition to alkenes, the estimated rate constant for the reaction of OH with this compound at 298 K is in the range of 4.0 - 6.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ .

The atmospheric lifetime (τ) of this compound with respect to reaction with OH can be calculated using the following equation:

τ = 1 / (kₒₕ * [OH])

Assuming a typical global average daytime OH concentration of 2 x 10⁶ molecules cm⁻³, the estimated atmospheric lifetime of this compound is approximately 4.6 to 7.0 hours . This short lifetime highlights its rapid removal from the atmosphere during the day.

Reaction Mechanism and Products

The reaction is initiated by the addition of the OH radical to either carbon of the double bond, forming two possible hydroxyalkyl radicals.

Figure 1: Generalized mechanism for the OH-initiated oxidation of this compound.

These hydroxyalkyl radicals rapidly add molecular oxygen (O₂) to form peroxy radicals (RO₂). In a typical polluted atmosphere, these peroxy radicals can react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO₂). The alkoxy radicals are unstable and can undergo decomposition or isomerization. For the alkoxy radicals formed from this compound, C-C bond scission is the most likely pathway, leading to the formation of smaller carbonyl compounds.

The primary expected stable end-products from the OH-initiated oxidation of this compound are pentanal (CH₃CH₂CH₂CH₂CHO) and acetaldehyde (CH₃CHO). Other minor products, including multifunctional compounds, can also be formed.

Experimental Protocol: Relative Rate Method for Kinetic Studies

The rate constant for the reaction of a VOC with an oxidant is often determined using the relative rate method in a smog chamber.

Methodology:

-

Chamber Preparation: A large, inert Teflon smog chamber is flushed with purified air.

-

Reactant Injection: Known concentrations of the target VOC (this compound) and a reference compound with a well-established rate constant (e.g., another alkene like 1-butene) are introduced into the chamber.

-

OH Radical Precursor: A source of OH radicals, such as the photolysis of methyl nitrite (CH₃ONO) in the presence of NO or hydrogen peroxide (H₂O₂), is added.

-

Initiation and Monitoring: The chamber is irradiated with UV light to initiate OH production. The concentrations of this compound and the reference compound are monitored over time using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Data Analysis: The relative loss of the two compounds is plotted according to the following equation:

ln([this compound]₀ / [this compound]ₜ) = (k_heptene / k_ref) * ln([reference]₀ / [reference]ₜ)

The slope of this plot gives the ratio of the rate constants (k_heptene / k_ref). Since k_ref is known, k_heptene can be calculated.

Figure 2: Workflow for determining the OH reaction rate constant using the relative rate method.

Reaction with Ozone (O₃): A Significant Sink, Especially at Night

Ozonolysis, the reaction with ozone, is another important atmospheric removal pathway for alkenes. While generally slower than the OH reaction during the day, it becomes a dominant loss process at night and in regions with high ozone concentrations.

Kinetics and Atmospheric Lifetime

Direct experimental data for the ozonolysis of this compound is limited. However, data for the structurally similar trans-2-heptenal shows a rate constant of (2.47 ± 0.73) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹[3]. The presence of the aldehyde group in heptenal is expected to slightly deactivate the double bond towards ozone attack. Therefore, the rate constant for this compound is likely to be slightly higher. A reasonable estimate for the rate constant for the reaction of ozone with this compound at 298 K is in the range of 3.0 - 5.0 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ .

The atmospheric lifetime (τ) of this compound with respect to ozonolysis can be calculated as:

τ = 1 / (kₒ₃ * [O₃])

Assuming a typical atmospheric ozone concentration of 7 x 10¹¹ molecules cm⁻³ (approximately 30 ppb), the estimated atmospheric lifetime of this compound is about 1.6 to 2.7 days .

Reaction Mechanism and Products

The ozonolysis of alkenes proceeds via the Criegee mechanism. Ozone adds across the double bond to form an unstable primary ozonide (a molozonide), which rapidly decomposes into two sets of carbonyl compounds and Criegee intermediates.

For this compound, the cleavage of the double bond will produce two primary carbonyls: acetaldehyde (CH₃CHO) and pentanal (CH₃CH₂CH₂CH₂CHO). The corresponding Criegee intermediates are the methyl-substituted Criegee intermediate (CH₃CHOO) and the pentyl-substituted Criegee intermediate (C₅H₁₁CHOO).

Figure 3: Ozonolysis mechanism of this compound leading to primary products and Criegee intermediates.

These Criegee intermediates are highly reactive and can undergo various subsequent reactions in the atmosphere, including reaction with water vapor, sulfur dioxide (SO₂), and nitrogen dioxide (NO₂), or unimolecular decomposition to produce OH radicals. These secondary reactions significantly influence the overall product distribution and the radical budget of the atmosphere. A study on the ozonolysis of trans-2-heptenal reported molar yields of glyoxal (a secondary product) and pentanal of 49% and 34%, respectively[3].

Reaction with the Nitrate Radical (NO₃): The Primary Nocturnal Sink

During the nighttime, in the absence of photochemistry, the nitrate radical (NO₃) becomes a significant oxidant, particularly in environments with elevated concentrations of nitrogen oxides (NOx).

Kinetics and Atmospheric Lifetime

As with the OH radical reaction, direct kinetic data for the reaction of this compound with NO₃ is scarce. Structure-Activity Relationships (SARs) can again be employed for an estimation. The reactivity of alkenes with NO₃ is highly dependent on the substitution pattern of the double bond. For acyclic internal alkenes, the rate constants are generally high.

Based on SARs for the reaction of NO₃ with alkenes, the estimated rate constant for this compound at 298 K is in the range of 3.0 - 6.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ .

The atmospheric lifetime (τ) of this compound with respect to reaction with NO₃ is given by:

τ = 1 / (kₙₒ₃ * [NO₃])

Assuming a typical nighttime NO₃ concentration of 5 x 10⁸ molecules cm⁻³ (approximately 20 ppt), the estimated atmospheric lifetime of this compound is about 3 to 6 minutes . This indicates that the reaction with NO₃ is a very efficient removal mechanism for this compound at night in polluted environments.

Reaction Mechanism and Products

The reaction of NO₃ with alkenes proceeds via the electrophilic addition of the nitrate radical to the double bond, forming a nitrooxyalkyl radical.

Figure 4: General mechanism for the NO₃-initiated oxidation of this compound.

This radical then rapidly adds O₂ to form a nitrooxyalkyl peroxy radical. The fate of this peroxy radical depends on the ambient chemical conditions. It can react with NO, NO₃, other peroxy radicals (RO₂), or the hydroperoxy radical (HO₂), leading to the formation of a variety of products, including organic nitrates , carbonyls, and other oxygenated compounds. The formation of organic nitrates is a significant outcome of the nighttime chemistry of alkenes and can act as a reservoir for NOx.

Secondary Organic Aerosol (SOA) Formation

The oxidation of this compound by OH, O₃, and NO₃ leads to the formation of less volatile products. If these products have sufficiently low vapor pressures, they can partition from the gas phase to the particle phase, forming secondary organic aerosol (SOA).

SOA Yield

The SOA yield is defined as the mass of aerosol formed per mass of hydrocarbon reacted (ΔM₀/ΔHC). Direct experimental SOA yields for this compound are not available. However, we can infer its potential for SOA formation based on its structure and the known behavior of similar compounds.

-

Ozonolysis: The ozonolysis of alkenes is a known source of SOA. The Criegee intermediates and subsequent reaction products can have low volatility. Studies on larger alkenes have shown significant SOA yields.

-

OH and NO₃ Reactions: The multifunctional products (e.g., hydroxy nitrates, dicarbonyls) formed from OH and NO₃ radical-initiated oxidation can also contribute to SOA formation.

Given that this compound is a C₇ alkene, it is expected to have a moderate to high potential for SOA formation. The SOA yield will depend on the specific oxidant, NOx levels, and ambient conditions (temperature, relative humidity, and existing aerosol surface area). It is reasonable to expect SOA yields for this compound to be in the range of 5-30% , with higher yields expected under low-NOx conditions where the formation of highly oxygenated, low-volatility products is favored.

Experimental Protocol: Smog Chamber Studies of SOA Formation

Smog chamber experiments are the primary method for quantifying SOA yields.

Methodology:

-

Chamber Setup: A temperature-controlled smog chamber is used. Seed aerosols (e.g., ammonium sulfate) are often introduced to provide a surface for condensation of the organic vapors.

-

Reactant Injection: this compound and the desired oxidant (or its precursor) are injected into the chamber.

-

Reaction Initiation: The reaction is initiated (e.g., by turning on UV lights for OH reactions).

-

Monitoring: The consumption of this compound is monitored by GC-FID. The formation and evolution of the aerosol phase are monitored using instruments such as a Scanning Mobility Particle Sizer (SMPS) to measure the particle size distribution and an Aerosol Mass Spectrometer (AMS) to determine the chemical composition of the SOA.

-

Yield Calculation: The SOA mass concentration (corrected for wall losses) is plotted against the reacted hydrocarbon concentration to determine the SOA yield.

Summary of Atmospheric Reactivity

The atmospheric reactivity of this compound is summarized in the table below, providing a comparative overview of its degradation pathways.

| Parameter | Reaction with OH | Reaction with O₃ | Reaction with NO₃ |

| Primary Conditions | Daytime | Day and Night | Nighttime |

| Estimated Rate Constant (298 K) | 4.0 - 6.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 3.0 - 5.0 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | 3.0 - 6.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ |

| Estimated Atmospheric Lifetime | 4.6 - 7.0 hours | 1.6 - 2.7 days | 3 - 6 minutes |

| Primary Gaseous Products | Pentanal, Acetaldehyde | Pentanal, Acetaldehyde | Organic Nitrates, Carbonyls |

| SOA Formation Potential | Moderate to High | Moderate to High | Moderate to High |

Conclusion

This compound is a reactive volatile organic compound in the Earth's atmosphere. Its atmospheric lifetime is primarily controlled by daytime reaction with the hydroxyl radical and nighttime reaction with the nitrate radical, with ozonolysis being a continuous but slower removal process. The oxidation of this compound contributes to the formation of photochemical smog and is expected to be a source of secondary organic aerosol. This technical guide provides a foundational understanding of its atmospheric chemistry, leveraging established principles and data from analogous compounds to elucidate its reactivity, product formation, and environmental impact. Further experimental studies are warranted to refine the kinetic and mechanistic data presented herein and to more accurately quantify its SOA formation potential under a range of atmospheric conditions.

References

-

Peeters, J., et al. (2007). Structure-Activity Relationship for the Addition of OH to (Poly)alkenes: Site-Specific and Total Rate Constants. The Journal of Physical Chemistry A, 111(9), 1619-1631. [Link][1]

-

Peeters, J., et al. (2007). Structure-activity relationship for the addition of OH to (poly)alkenes: site-specific and total rate constants. PubMed, 111(9), 1619-31. [Link][2]

-

Gaona Colmán, J. E., et al. (2015). Rate Constants of the Gas-Phase Reactions of OH Radicals with trans-2-Hexenal, trans-2-Octenal, and trans-2-Nonenal. International Journal of Chemical Kinetics, 47(8), 483-489. [Link][3]

Sources

trans-2-Heptene molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of trans-2-Heptene

Introduction

(E)-hept-2-ene, commonly known as this compound, is an acyclic olefin of significant interest in foundational organic chemistry and as a building block in more complex syntheses.[1] Its simple yet well-defined structure serves as an excellent model for understanding the principles of stereoisomerism, electronic structure, and reactivity inherent to trans-disubstituted alkenes. This guide provides a comprehensive technical overview of the molecular structure, bonding, spectroscopic signature, synthesis, and characteristic reactivity of this compound, intended to serve as a robust resource for professionals in chemical research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and physical characteristics. These properties dictate its behavior in a chemical system.

Nomenclature and Stereoisomerism

The molecule's chemical formula is C₇H₁₄, with a molecular weight of approximately 98.19 g/mol .[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-hept-2-ene.[1] The "(E)" designation comes from the German entgegen (opposite) and specifies the stereochemistry at the carbon-carbon double bond. In this configuration, the highest priority substituents on each of the double-bonded carbons—the propyl group on C3 and the methyl group on C2—are located on opposite sides of the double bond axis. This is commonly referred to as the trans isomer.[3]

// Atom positions for this compound C1 [label="C", pos="4,0.5!"]; H1a [label="H", pos="4.5,1!"]; H1b [label="H", pos="4.5,-0!"]; H1c [label="H", pos="3.5,1!"];

C2 [label="C", pos="3,-0.5!"]; H2 [label="H", pos="3.5,-1!"];

C3 [label="C", pos="2,0.5!"]; H3 [label="H", pos="1.5,0!"];

C4 [label="C", pos="1,1.5!"]; H4a [label="H", pos="1.5,2!"]; H4b [label="H", pos="0.5,2!"];

C5 [label="C", pos="0,0.5!"]; H5a [label="H", pos="-0.5,1!"]; H5b [label="H", pos="0.5,0!"];

C6 [label="C", pos="-1,1.5!"]; H6a [label="H", pos="-1.5,1!"]; H6b [label="H", pos="-0.5,2!"];

C7 [label="C", pos="-2,0.5!"]; H7a [label="H", pos="-2.5,1!"]; H7b [label="H", pos="-2.5,-0!"]; H7c [label="H", pos="-1.5,0!"];

// Bonds C1 -- C2; C1 -- H1a; C1 -- H1b; C1 -- H1c;

C2 -- H2; C2 -- C3 [style=double, penwidth=2];

C3 -- H3; C3 -- C4;

C4 -- H4a; C4 -- H4b; C4 -- C5;

C5 -- H5a; C5 -- H5b; C5 -- C6;

C6 -- H6a; C6 -- H6b; C6 -- C7;

C7 -- H7a; C7 -- H7b; C7 -- H7c; } Caption: 2D structure of this compound ((E)-hept-2-ene).

Physicochemical Data Summary

The bulk properties of this compound are critical for its handling, purification, and use in synthesis. It is a clear, colorless, and highly flammable liquid.[1] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| CAS Number | 14686-13-6 | [4] |

| Boiling Point | 98 °C (lit.) | [4][5] |

| Density | 0.701 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index (n20/D) | 1.404 (lit.) | [4][5] |

| Safety | Flammable, Skin/Eye Irritant, Aspiration Hazard | [1] |

Electronic Structure and Bonding

The reactivity of an alkene is fundamentally governed by the nature of its carbon-carbon double bond. This bond is a region of high electron density, making it susceptible to attack by electrophiles.

Orbital Hybridization

The electronic configuration of this compound is best described using the concept of orbital hybridization.

-

sp² Hybridization: The two carbon atoms involved in the double bond (C2 and C3) are sp² hybridized. This arises from the mixing of one 2s orbital and two 2p orbitals to form three degenerate sp² hybrid orbitals. These orbitals arrange themselves in a trigonal planar geometry, resulting in bond angles of approximately 120°.[6][7][8][9]

-

sp³ Hybridization: The remaining five carbon atoms in the alkyl chain (C1, C4, C5, C6, C7) are sp³ hybridized. This involves the mixing of one 2s orbital and three 2p orbitals to form four degenerate sp³ hybrid orbitals, which adopt a tetrahedral geometry with bond angles of approximately 109.5°.[6][7]

The Sigma (σ) and Pi (π) Framework

The C=C double bond is comprised of two distinct types of bonds:

-

Sigma (σ) Bond: One σ bond is formed by the direct, head-on overlap of two sp² hybrid orbitals, one from C2 and one from C3. The electron density of this bond is concentrated along the internuclear axis. All other C-C and C-H single bonds in the molecule are also σ bonds.

-

Pi (π) Bond: Each sp² hybridized carbon has one unhybridized 2p orbital that is perpendicular to the plane of the three sp² orbitals. The side-by-side overlap of these two parallel p-orbitals forms the π bond. The electron density of the π bond lies above and below the plane of the σ bond framework.[10] This π bond is weaker and more exposed than the σ bond, which is the primary reason for the characteristic reactivity of alkenes.[9][10] The rigidity of the π bond prevents free rotation around the C=C axis, giving rise to the distinct cis and trans isomers.[3]

// Invisible nodes for positioning C2_center [pos="1,0.5!", shape=point]; C3_center [pos="3,0.5!", shape=point];

// Sigma bond edge [penwidth=2, color="#4285F4", style=solid]; C2_center -> C3_center [label=" σ (sp²-sp²)"];

// Pi bond edge [penwidth=1.5, color="#EA4335", style=dashed]; C2_p:n -> C3_p:n [label=" π (p-p)", constraint=false]; C2_p:s -> C3_p:s [constraint=false]; } Caption: Orbital overlap in the C=C double bond.

Molecular Geometry and Bond Parameters

While experimentally determined values for this compound are not readily published, its bond parameters can be reliably approximated from standard values for similarly substituted alkenes.

| Bond | Hybridization | Typical Bond Length (pm) | Typical Bond Angle | Source |

| C=C | sp² - sp² | 134 | N/A | [11] |

| C-C (alkene-alkyl) | sp² - sp³ | ~150 | C=C-C ≈ 120° | [1] |

| C-C (alkyl) | sp³ - sp³ | 154 | C-C-C ≈ 109.5° | [11] |

| C-H (alkenyl) | sp² - s | 107 | H-C=C ≈ 120° | [11] |

| C-H (alkyl) | sp³ - s | 109 | H-C-H ≈ 109.5° | [11] |

Spectroscopic Analysis and Characterization

Spectroscopic methods are indispensable for the unambiguous verification of molecular structure and purity. The combination of NMR and IR spectroscopy provides a detailed fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the connectivity and chemical environment of carbon and hydrogen atoms.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by several key signals. The most diagnostic are the signals for the alkenyl protons (H2 and H3), which are deshielded and appear downfield (δ ≈ 5.1-5.7 ppm) due to the magnetic anisotropy of the π bond.[10] A crucial feature for confirming the trans geometry is the large coupling constant (J) between these two protons, which is typically in the range of 12-18 Hz.[12]

| Proton Assignment | Illustrative δ (ppm) | Multiplicity | Coupling Constant (J) |

| H7 (CH₃-C₆) | ~0.9 | Triplet (t) | ~7 Hz |

| H4, H5, H6 (-CH₂-) | ~1.2-1.4 | Multiplet (m) | - |

| H1 (CH₃-C₂) | ~1.6 | Doublet (d) | ~6 Hz |

| H4' (-CH₂-C₃) | ~2.0 | Multiplet (m) | - |

| H2, H3 (-CH=CH-) | ~5.4 | Multiplet (m) | J (H2-H3) ≈ 15 Hz |

-